Lower HBA Count vs. Dimethoxyphenyl Analog
The target compound possesses only two hydrogen‑bond acceptors (the amide carbonyl and the ketone oxygen) [1]. In contrast, the 3,4‑dimethoxyphenyl analogue (CAS 88141‑45‑1) contains four HBA (two methoxy oxygens plus the amide and ketone oxygens) . A lower HBA count is generally associated with better passive membrane permeability and oral absorption potential [2]. This difference suggests that the 2‑naphthyl compound may exhibit superior permeability compared to the dimethoxyphenyl analogue, all other factors being equal.
| Evidence Dimension | Hydrogen‑bond acceptor (HBA) count |
|---|---|
| Target Compound Data | 2 (amide C=O, ketone C=O) |
| Comparator Or Baseline | N-[4-(3,4-dimethoxyphenyl)-2-oxocyclohex-3-en-1-yl]acetamide: 4 HBA |
| Quantified Difference | 2 fewer HBA |
| Conditions | Counted from 2D chemical structure based on molecular formula C₁₆H₁₉NO₄ |
Why This Matters
A lower HBA count can reduce solvation energy and improve passive diffusion across biological membranes, a key consideration when selecting a scaffold for cellular assays or in vivo studies.
- [1] PubChem. N-(4-(Naphthalen-2-yl)-2-oxocyclohex-3-en-1-yl)acetamide. CID 13147158. View Source
- [2] Lipinski, C.A. et al. (2001) 'Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings', Advanced Drug Delivery Reviews, 46(1‑3), pp. 3‑26. View Source
